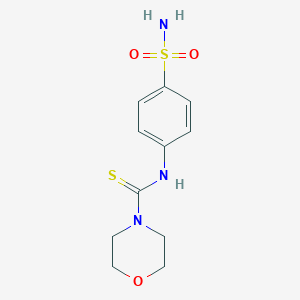
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide, also known as SMCTA, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antiviral properties. SMCTA has been shown to have a variety of biological effects, including the ability to inhibit the growth of cancer cells and to modulate the immune system. In
作用机制
The mechanism of action of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide is primarily through the inhibition of CAIX activity. CAIX is an enzyme that is overexpressed in many types of cancer and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, N-(4-sulfamoylphenyl)morpholine-4-carbothioamide can disrupt the pH balance in the tumor microenvironment, which can lead to a decrease in tumor growth and metastasis. Additionally, N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been shown to modulate the immune system by activating T cells and suppressing the activity of regulatory T cells.
Biochemical and Physiological Effects:
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and immunomodulatory effects, N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been shown to have antifungal and antibacterial activity. It has also been shown to inhibit the activity of carbonic anhydrase II (CAII), which is involved in the regulation of acid-base balance in the body. N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the advantages of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide is its low toxicity, which makes it a safe candidate for further development as a therapeutic agent. Additionally, N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been shown to have a wide range of biological effects, which makes it a versatile compound for use in various applications. However, one limitation of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide is its solubility, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide and its potential side effects.
未来方向
There are several future directions for research on N-(4-sulfamoylphenyl)morpholine-4-carbothioamide. One area of research is to further explore its immunomodulatory effects and its potential use in the treatment of autoimmune diseases and inflammatory conditions. Another area of research is to investigate the potential of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide as a combination therapy with other anticancer agents. Additionally, more research is needed to fully understand the mechanism of action of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide and its potential side effects, which will be important for further development as a therapeutic agent.
合成方法
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide can be synthesized by reacting 4-aminobenzenesulfonamide with morpholine-4-carbothioamide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The yield of the reaction is typically around 70-80%, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-(4-sulfamoylphenyl)morpholine-4-carbothioamide works by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. In addition to its anticancer activity, N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases and inflammatory conditions.
属性
产品名称 |
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide |
|---|---|
分子式 |
C11H15N3O3S2 |
分子量 |
301.4 g/mol |
IUPAC 名称 |
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide |
InChI |
InChI=1S/C11H15N3O3S2/c12-19(15,16)10-3-1-9(2-4-10)13-11(18)14-5-7-17-8-6-14/h1-4H,5-8H2,(H,13,18)(H2,12,15,16) |
InChI 键 |
QQMHFJKFACNFDB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
规范 SMILES |
C1COCCN1C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)
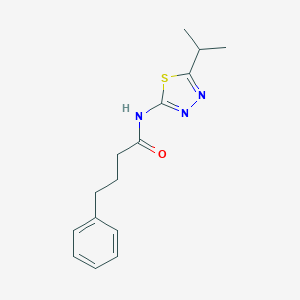
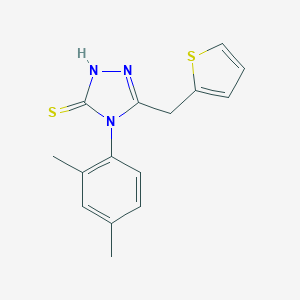
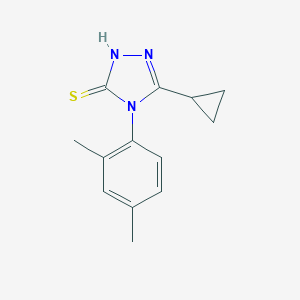
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)
![4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)
![5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)
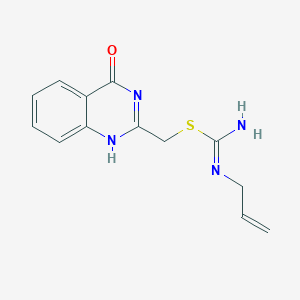
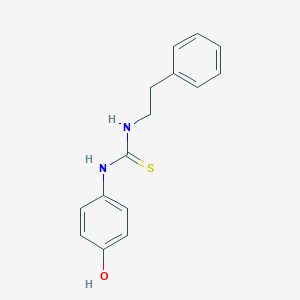
![methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B216322.png)
![3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216325.png)